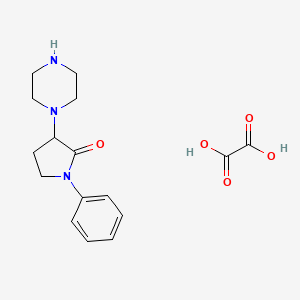
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is a compound with the CAS Number: 1280290-03-0 . It has a molecular weight of 245.32 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, involves various strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The InChI Code for 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is 1S/C14H19N3O/c18-14-13 (16-10-7-15-8-11-16)6-9-17 (14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical and Chemical Properties Analysis
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 245.32 .Scientific Research Applications
Synthesis and Pharmacological Effects
A study on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives highlighted compounds with strong antiarrhythmic and antihypertensive activities. These effects were attributed to their alpha-adrenolytic properties, emphasizing the significance of the 1-phenylpiperazine moiety in their pharmacological profile (Malawska et al., 2002).
Antimicrobial and Anticancer Activity
Research on piperazine-2,6-dione derivatives highlighted their quantitative yields under microwave irradiation and their evaluation for anticancer activity. This study demonstrates the potential of these derivatives in therapeutic applications, showcasing their effectiveness against various cancer cell lines (Kumar et al., 2013).
Molecular Docking and Estrogen Receptor Binding
The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and cytotoxic activities against cancer cell lines reveal the intricate relationship between molecular structure and biological activity. These findings highlight the role of molecular docking in understanding and optimizing therapeutic potential (Parveen et al., 2017).
Photoluminescence and Photocatalytic Properties
The study on metal-organic frameworks based on 1,3,5-triazine-2,4,6-triyltrithio-triacetate demonstrates the utility of these compounds in photoluminescence and photocatalytic activities. This research opens avenues for the application of such compounds in environmental remediation and the development of advanced materials (Gong et al., 2013).
Anticonvulsant Activity
A study on the anticonvulsant activity of 3‐substituted and 3‐unsubstituted N‐[(4‐arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione derivatives highlights the synthesis of a new series of potential anticonvulsant agents. The investigation into their pharmacological profile, safety, and mechanism of action contributes valuable knowledge to the development of novel antiepileptic drugs (Rybka et al., 2017).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
oxalic acid;1-phenyl-3-piperazin-1-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.C2H2O4/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13,15H,6-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFZUBRGIYWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

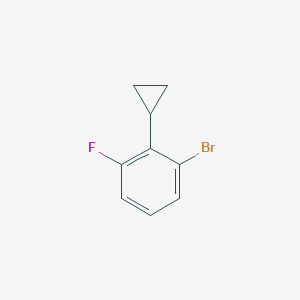

![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)
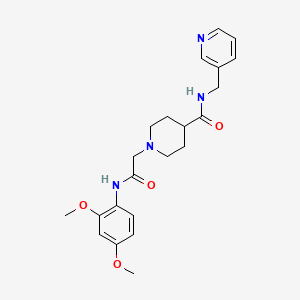
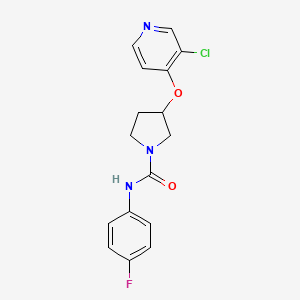
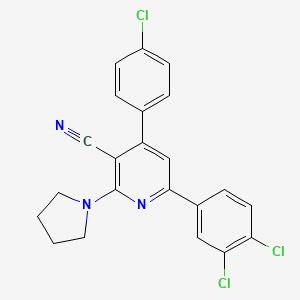
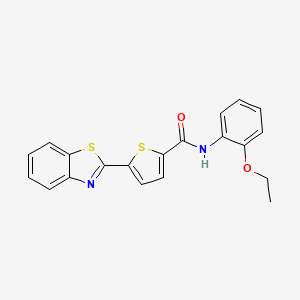
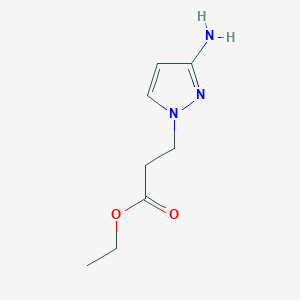
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)
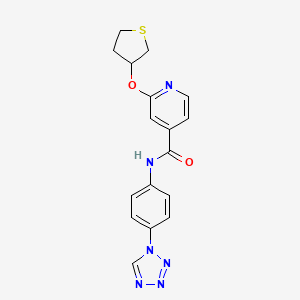
![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
